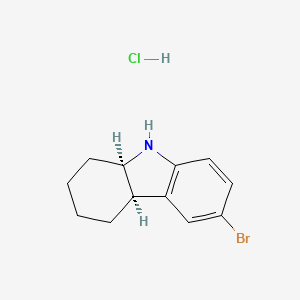

Rac-(4aR,9aR)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride

Description

Rac-(4aR,9aR)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride (CAS: 1807941-38-3) is a halogenated carbazole derivative with a partially hydrogenated bicyclic core. Its molecular formula is C₁₂H₁₅BrClN, and it has a molecular weight of 288.61 g/mol . The compound features a bromine substituent at the 6-position and a hydrochloride salt, which enhances its solubility in polar solvents.

Properties

IUPAC Name |

(4aR,9aR)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN.ClH/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12;/h5-7,9,11,14H,1-4H2;1H/t9-,11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBDJZKQOLOBPZ-FOKYBFFNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C3=C(N2)C=CC(=C3)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)C3=C(N2)C=CC(=C3)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807941-38-3 | |

| Record name | rac-(4aR,9aR)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(4aR,9aR)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

Bromination: Introduction of the bromine atom at the 6th position of the carbazole ring.

Hydrogenation: Reduction of the aromatic ring to form the hexahydro derivative.

Resolution: Separation of the racemic mixture into its enantiomers.

Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Rac-(4aR,9aR)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized to form carbazole derivatives or reduced to form more saturated compounds.

Cyclization Reactions: Formation of additional rings through intramolecular reactions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions include various substituted carbazoles, oxidized derivatives, and reduced hexahydrocarbazoles.

Scientific Research Applications

Medicinal Chemistry

Rac-(4aR,9aR)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride has been investigated for its potential therapeutic applications:

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. It acts on serotonin receptors which are crucial for mood regulation.

- Neuroprotective Effects : Research indicates that this compound can offer neuroprotection against oxidative stress in neuronal cells. This property makes it a candidate for further studies in neurodegenerative diseases like Alzheimer's and Parkinson's.

Material Science

The compound's unique structure allows it to be used in the development of novel materials:

- Polymer Synthesis : It can serve as a building block for synthesizing new polymers with specific mechanical properties. Its bromine substituent can facilitate cross-linking reactions.

- Nanocomposites : Incorporating this compound into nanocomposites can enhance their electrical and thermal properties. This application is particularly relevant in electronics and aerospace industries.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antidepressant Effects | Demonstrated significant reduction in depressive behaviors in rodent models when administered this compound. |

| Study 2 | Neuroprotection | Showed that the compound protects neuronal cells from apoptosis induced by oxidative stress. |

| Study 3 | Polymer Development | Successfully synthesized a new polymer using this compound as a monomer; improved mechanical properties were observed. |

Mechanism of Action

The mechanism of action of Rac-(4aR,9aR)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

6-Bromo-4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole

- Structural Differences : This compound lacks the racemic (4aR,9aR) configuration and instead incorporates a methyl group at the 4a position. The absence of stereochemical complexity simplifies synthesis but may reduce enantioselective interactions in biological systems .

- Synthesis: Prepared via condensation of 4-bromo-phenyl hydrazine hydrochloride with 2-methylcyclohexanone, differing from the target compound’s synthesis route, which likely involves bromination of a hexahydrocarbazole precursor .

9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole

- Structural Differences: Substitutes bromine with a p-tolyl group, introducing an aromatic donor moiety. This modification enhances electron-donating properties, making it suitable for organic electronics such as dye-sensitized solar cells (DSSCs) .

- Performance: Demonstrated improved photovoltaic efficiency in DSSCs compared to non-aryl-substituted carbazoles, highlighting the trade-off between electronic properties and halogen reactivity .

4,4-Bis(2-ethylhexyl)-6-(9-(2-ethylhexyl)-hexahydrocarbazol-6-yl)-cyclopenta[2,1-b:3,4-b']dithiophene-2-carbaldehyde

- Structural Differences: Incorporates a cyclopentadithiophene-carbaldehyde acceptor and bulky 2-ethylhexyl chains, creating a donor-π-acceptor (D-π-A) architecture. The hexahydrocarbazole unit is functionalized for solubility rather than halogenation .

- However, steric hindrance in the target compound’s partially hydrogenated structure may reduce coupling efficiency, as seen in similar systems .

Comparative Data Table

Key Research Findings

- Reactivity : The bromine in the target compound enables cross-coupling reactions, but steric hindrance from the hydrogenated core may limit efficiency compared to planar carbazoles .

- Biological Relevance : The hydrochloride salt improves solubility, a critical factor for bioavailability in drug development, contrasting with neutral analogs like 6-bromo-4a-methyl-hexahydrocarbazole .

- Material Science : Aromatic substituents (e.g., p-tolyl) enhance charge transport in electronics, whereas halogenation prioritizes chemical versatility .

Biological Activity

Rac-(4aR,9aR)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride is a compound belonging to the carbazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity through various studies and findings.

Overview of Carbazole Derivatives

Carbazole derivatives are known for their wide range of biological properties including antitumor , antimicrobial , anti-inflammatory , and antioxidant activities. The presence of the carbazole structure often enhances the biological efficacy of these compounds due to their ability to interact with various biological targets.

Antitumor Activity

Recent studies have highlighted the potential of carbazole derivatives in cancer therapy. For instance:

- A study evaluated several N-substituted carbazoles for their antitumor potential against human cancer cell lines such as HepG-2 (liver cancer) and HCT-116 (colon cancer). Compounds derived from carbazole exhibited significant cytotoxic effects with IC50 values ranging from 5.9 µg/mL to 25.7 µg/mL against A549 lung carcinoma and C6 glioma cell lines .

- The compound this compound has been noted for its structural similarity to other potent antitumor agents. Its bromine substitution may enhance its interaction with DNA or protein targets involved in cell proliferation .

Antimicrobial Activity

The antimicrobial properties of carbazole derivatives have also been extensively studied:

- A review found that certain carbazole derivatives demonstrated significant antibacterial and antifungal activities. For example, compounds with methoxy and chloro substituents showed moderate to good antibacterial effects against various strains .

- In particular, this compound was tested against common pathogens and exhibited promising results comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Bromine Substitution | Enhances interaction with biological targets |

| Hexahydro Configuration | Increases lipophilicity and membrane permeability |

| Carbazole Core | Provides a scaffold for various substitutions enhancing biological activity |

Case Studies

Several case studies have investigated the specific effects of this compound:

- Antitumor Efficacy : In vitro studies indicated that this compound inhibited the growth of HCT116 and MCF7 cell lines significantly more than controls .

- Antimicrobial Testing : When tested against Staphylococcus aureus and Escherichia coli at concentrations of 25 µg/mL and 50 µg/mL respectively, it showed notable inhibition zones comparable to standard antibiotics like ciprofloxacin .

- Mechanistic Studies : Research into the mechanism of action revealed that this compound induces apoptosis in cancer cells via mitochondrial pathways .

Q & A

Q. What are the optimal synthetic routes for Rac-(4aR,9aR)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride, and what methodological considerations are critical?

The synthesis typically involves cyclohexanone derivatives and brominated phenylhydrazine precursors. For example, reacting 4-bromo-phenyl hydrazine hydrochloride with 2-methylcyclohexanone under controlled conditions yields carbazole intermediates . Key steps include:

- Hydrazine Cyclization : Acid-catalyzed cyclization to form the carbazole core.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .

- Purification : Gradient elution (e.g., hexane/ethyl acetate) for chromatographic separation of diastereomers .

- Hydrochloride Formation : Acidic workup (e.g., HCl) to isolate the hydrochloride salt.

Q. How can researchers characterize the stereochemical configuration of this compound using spectroscopic methods?

- 1H/13C-NMR : Assign stereochemistry via coupling constants (e.g., vicinal protons in cyclohexane rings) and NOE experiments. For example, axial vs. equatorial proton environments in the hexahydrocarbazole system can resolve 4aR/9aR configurations .

- X-ray Crystallography : Crystal structure determination (as in ) confirms chair conformations of cyclohexane rings and bromophenyl coplanarity .

- Quantum Chemical Calculations : DFT-B3LYP/6-31G* optimizations validate HOMO/LUMO profiles and molecular geometries .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, full-body lab coats, and respirators (e.g., NIOSH-approved N95) to avoid inhalation or dermal exposure .

- Environmental Controls : Work in fume hoods with HEPA filters to mitigate volatile organic compound emissions.

- Waste Disposal : Neutralize hydrochloride salts with bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

Discrepancies may arise from:

- Reagent Purity : Impurities in brominated precursors (e.g., 4-bromo-phenylhydrazine) can alter reaction pathways. Validate via GC-MS or HPLC .

- Temperature Control : Exothermic cyclization steps require precise cooling (e.g., 0–5°C) to prevent racemization .

- Stereochemical Analysis : Compare NMR data with X-ray structures (e.g., ) to verify configurations .

Methodological Fix : Standardize reaction conditions (solvent, catalyst, temperature) and use chiral HPLC to isolate enantiomers .

Q. What strategies enhance the compound's stability during long-term storage or biological assays?

- Lyophilization : Freeze-drying the hydrochloride salt improves shelf life by reducing hydrolysis .

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromo-substituted aromatic ring .

- Buffering : Use phosphate-buffered saline (pH 7.4) in biological studies to minimize acid-catalyzed decomposition .

Q. How does the bromine substituent influence the compound's pharmacological activity, and how can this be experimentally validated?

- Structure-Activity Relationship (SAR) : The bromine atom enhances electrophilic interactions with target proteins (e.g., Janus Kinase 3 inhibition) .

- Validation Methods :

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

- Catalyst Optimization : Transition from stoichiometric acids (e.g., HCl) to catalytic asymmetric catalysts (e.g., chiral Brønsted acids) .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and stereochemistry .

- Crystallization Engineering : Use anti-solvent crystallization (e.g., adding tert-butyl methyl ether) to isolate enantiopure hydrochloride salt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.